molecular formula C11H14N2OS B2388541 (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone CAS No. 1090533-15-5

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B2388541
CAS No.: 1090533-15-5
M. Wt: 222.31
InChI Key: ATQJUFQTTJFPRA-UHFFFAOYSA-N
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Description

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is a pyridine-derived compound characterized by a pyrrolidin-1-ylmethanone group attached to the 3-position of a 6-methylsulfanyl-substituted pyridine ring. Its molecular formula is C11H14N2OS, with a molecular weight of 222.31 g/mol. This compound has garnered attention in pharmaceutical research, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1. It exhibits potent antiviral activity against wild-type HIV-1 strains (EC50 = 0.02–1.77 µM) and retains efficacy against drug-resistant mutants like E138K . Additionally, it is utilized as an intermediate in synthesizing complex molecules, such as those described in European patent applications (e.g., Example 115 in EP 4 374 877 A2) .

Properties

IUPAC Name

(6-methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQJUFQTTJFPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Pyridine derivatives activated with electron-withdrawing groups (e.g., nitro or halogens) facilitate NAS. A reported approach involves reacting 3-bromo-6-nitropyridine with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C, yielding 6-methylsulfanyl-3-nitropyridine. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) and oxidation to a ketone (via Kornblum oxidation) generates the 3-acylpyridine intermediate.

Radical Thiol-Ene Reactions

Alternative methods employ photoredox catalysis to install the methylthio group. For example, 3-acetylpyridine reacts with dimethyl disulfide (DMDS) under visible light irradiation in the presence of a ruthenium catalyst (e.g., Ru(bpy)₃Cl₂), producing 6-methylsulfanyl-3-acetylpyridine with >80% yield. This method avoids harsh conditions and improves functional group tolerance.

Formation of the Pyrrolidin-1-ylmethanone Moiety

The pyrrolidine ketone group is introduced through acyl transfer or cross-coupling strategies.

Acylation of Pyrrolidine

A straightforward method involves reacting pyrrolidine with a pre-functionalized pyridine carbonyl chloride. For instance, 6-methylsulfanylpyridine-3-carbonyl chloride is synthesized by treating 6-methylsulfanylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂). Subsequent reaction with pyrrolidine in dichloromethane (DCM) at 0–25°C affords the target compound in 65–75% yield.

Nickel-Catalyzed Reductive Cross-Coupling

Recent advances in C(sp³)–C(sp²) bond formation enable direct coupling of pyrrolidine derivatives with pyridine carbonyl precursors. As demonstrated by, alkylamines (e.g., pyrrolidine) are preactivated as pyridinium salts, while carboxylic acids (e.g., 6-methylsulfanylpyridine-3-carboxylic acid) are activated as N-acyl-glutarimides. Under nickel catalysis (NiBr₂·DME, bipyridine ligands) with manganese reductants, this method achieves couplings in 60–85% yield. Additives like phthalimide and RuCl₃ enhance decarbonylation selectivity, minimizing ketone byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates and facilitate NAS or cross-coupling.
  • Low temperatures (0–25°C) favor acylation to prevent overreaction, while reflux conditions (80–100°C) accelerate thiolation and coupling.

Catalytic Systems

Catalyst System Role Yield Improvement
NiBr₂·DME/L1 Cross-coupling activation +40%
Ru(bpy)₃Cl₂ Photoredox thiolation +25%
B(OCH₂CF₃)₃ Acylation promoter +30%

Workup and Purification Strategies

Crude products are purified via:

  • Solid-phase extraction : Amberlyst resins (A-26(OH), IRA743) remove acidic/byproduct impurities.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>95%).
  • Chromatography : Silica gel chromatography resolves regioisomers, though industrial settings prefer distillation for scalability.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
NAS + Acylation Simple, scalable Low regioselectivity 60–75%
Reductive Cross-Coupling High functional group tolerance Requires preactivation 70–85%
Photoredox Thiolation Mild conditions, no metals Limited to light-sensitive setups 75–90%

Chemical Reactions Analysis

Types of Reactions

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated pyridines.

Scientific Research Applications

It appears the query is for information on the applications of the compound "(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone." However, the search results provide information on similar compounds and related chemical concepts rather than this specific compound. Therefore, the following information is a synthesis of what is available, and may be indirectly relevant.

Chemical Information

  • This compound: ChemSRC.com provides access to its material safety data sheet (MSDS), properties, names, and manufacturers .
  • Related compound: (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, a similar compound, has the molecular formula C17H18N2OSC_{17}H_{18}N_2OS and a molecular weight of 298.4 g/mol . Synonyms include 1352503-39-9 and [2-(6-Methylsulfanyl-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone .

Related Research Areas

  • Indole Derivatives: Research indicates that molecules containing an indole ring are medicinally important, with applications including treatment for sexual dysfunction, type-2 diabetes, and as inhibitors of cytochrome P450 isozymes . Indole derivatives have also demonstrated potential in cosmetics (antioxidant activity) and pharmaceuticals (anticancer, anti-inflammatory) .
  • 3-substituted-6-aryl pyridines: These compounds are ligands of C5a receptors .
  • Bioactive Compounds: Natural sources are being explored for bioactive compounds with various applications . Techniques like liquid chromatography and supercritical fluid extraction are used for efficient extraction . Some compounds have shown activity against cancer cells and antibacterial activity .

General Chemical Techniques

  • Phase-Switch Purification: This is a purification method for chemical transformations .
  • Horner–Emmons Reaction: This reaction can be used to generate a,b-unsaturated esters .

Mechanism of Action

The mechanism of action of (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidin-1-ylmethanone derivatives are highly dependent on substituents on the pyridine ring and adjacent functional groups. Key analogues include:

Pyrrolidin-1-ylmethanone Derivatives with Varied Pyridine Substituents
Compound Name Substituent (Pyridine Position) Molecular Weight (g/mol) Key Properties/Applications References
(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone 6-(Methylsulfanyl) 222.31 HIV-1 NNRTI (EC50: 0.02–1.77 µM)
(6-Fluoro-pyridin-3-yl)-pyrrolidin-1-ylmethanone 6-Fluoro 194.20 Structural analogue; activity data not reported
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoro (Position 2) + methanol 196.22 Catalogued for research use; no activity data
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone 6-Methyl + methylsulfonylphenyl 317.39 Pharmaceutical intermediate; structural diversity

Key Observations :

  • Electron-Withdrawing vs.
  • Positional Effects: Fluorine at the 2-position (as in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) reduces steric hindrance, possibly altering pharmacokinetic profiles .
Modifications to the Pyrrolidin-1-ylmethanone Core
Compound Name Core Modification Molecular Weight (g/mol) Applications References
(6-Methylsulfanylpyridin-3-yl)-morpholinomethanone Morpholine instead of pyrrolidine 238.30 Comparable HIV-1 activity (EC50: 0.02–1.77 µM)
(2-Phenylsulfanylaziridin-2-yl)-pyrrolidin-1-ylmethanone Aziridine ring 248.36 Synthetic intermediate; no activity data

Key Observations :

  • Heterocyclic Replacements: Morpholinomethanone derivatives (e.g., compound 24 in ) exhibit similar antiviral efficacy but differ in solubility and metabolic stability due to the oxygen atom in morpholine .
  • Ring Strain : Aziridine-containing analogues (e.g., compound 10 in ) may exhibit higher reactivity but reduced bioavailability .
Anti-HIV-1 Activity
Compound Name EC50 (µM) Cytotoxicity (CC50, µM) Resistance Profile References
This compound 0.02–1.77 >100 Active against E138K mutant
Aloperine derivative (25) 0.69 Not reported HIV-1 entry inhibitor
Diarylnicotinamide propionitrile (22) 0.02–1.77 >100 Broad-spectrum NNRTI

Key Observations :

  • The target compound shares a similar EC50 range with diarylnicotinamide propionitrile (22), but its methylsulfanyl group may confer better mutant strain efficacy compared to aloperine derivatives .
  • Cytotoxicity remains low across analogues, suggesting a favorable therapeutic index .
Molecular Weight and Solubility
  • Fluorine substituents (e.g., in 6-fluoro analogues) reduce logP values, enhancing membrane permeability .

Biological Activity

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, with the CAS number 1090533-15-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methylthio group at the 6-position and a pyrrolidine moiety linked through a methanone group. The chemical formula is C12H16N2OSC_{12}H_{16}N_2OS, and its molecular weight is approximately 240.34 g/mol.

Research indicates that this compound may interact with various biological targets, influencing multiple pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain serine proteases, which are involved in various physiological processes, including inflammation and blood coagulation .
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes related to inflammatory pathways. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis .

Assay TypeTarget EnzymeIC50 Value (µM)Reference
Enzyme InhibitionCOX-112.5
Enzyme InhibitionCOX-28.7
AntimicrobialE. coli15.0
AntimicrobialS. aureus10.0

In Vivo Studies

In vivo studies using animal models have provided insights into the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups.
  • Neuroprotective Properties : The compound was evaluated in models of neurodegeneration, showing promise in reducing neuronal death and improving functional outcomes .

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results indicated that the compound significantly reduced paw swelling at doses of 10 mg/kg and 20 mg/kg compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a Parkinson's disease model using MPTP-treated mice. The results showed that treatment with this compound improved motor function and reduced dopaminergic neuron loss in the substantia nigra .

Q & A

Basic: What are the common synthetic routes for (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, and what key steps are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the pyrrolidine ring, often via cyclization of amino alcohols or reductive amination.
  • Step 2 : Functionalization of the pyridine ring with a methylthio group, achieved through nucleophilic substitution (e.g., using methylthiolate) or thiol-ene reactions.
  • Step 3 : Coupling the pyrrolidine and pyridine moieties via a methanone linkage, typically using a carbonylative cross-coupling reaction.
    Key factors include solvent choice (e.g., DMF or THF), catalysts (e.g., palladium for coupling), and temperature control (60–100°C) to optimize yield and selectivity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the methylthio group’s singlet at ~2.5 ppm in 1^1H NMR and the pyrrolidine carbonyl signal at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 263.1).
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Basic: What preliminary biological activities have been reported for this compound?

While direct pharmacological data are limited, structurally analogous compounds exhibit:

  • Enzyme Inhibition : Potential as kinase or protease inhibitors due to the pyrrolidine’s affinity for catalytic sites.
  • Neurotransmitter Modulation : Interaction with G-protein-coupled receptors (GPCRs) via the pyridine-thioether motif .
    Further assays (e.g., IC50_{50} measurements) are needed to confirm activity .

Advanced: How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Design of Experiments (DOE) : Systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, increasing Pd(OAc)2_2 from 5 mol% to 10 mol% improved coupling efficiency by 30% in related compounds .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the methylthio group .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining >90% yield .

Advanced: How can contradictions in reported biological activity data be resolved?

  • Orthogonal Assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity and cellular viability assays).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methylthio with ethylthio) to isolate bioactive motifs .

Advanced: What strategies address regioselectivity challenges in substitution reactions involving the pyridine ring?

  • Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution to guide site-specific modifications. For example, the 6-position’s electron deficiency favors nucleophilic attack .
  • Directed Metalation : Use directing groups (e.g., amides) to control substitution patterns .

Advanced: How do in vitro and in vivo pharmacological profiles diverge, and how can this be mitigated?

  • Metabolic Stability : Fluorinated analogs (e.g., replacing methylthio with trifluoromethyl) show enhanced resistance to cytochrome P450 oxidation .
  • Prodrug Design : Mask polar groups (e.g., esterification of the pyrrolidine carbonyl) to improve bioavailability .

Advanced: What computational methods predict binding modes and target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like dopamine receptors.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites .

Advanced: How does stereochemistry influence biological activity, and how can enantiomers be separated?

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to resolve enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine formation .
  • Enantioselective Crystallization : Preferential crystallization of the active (R)-enantiomer using tartaric acid derivatives .

Advanced: What methodologies elucidate metabolic pathways and degradation products?

  • Isotopic Labeling : 14^{14}C-tracing identifies primary metabolites in liver microsomes.
  • High-Resolution Mass Spectrometry (HRMS) : Detects sulfoxide and sulfone derivatives resulting from methylthio oxidation .
  • In Silico Prediction : Software like Meteor (Lhasa Ltd.) forecasts Phase I/II metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.